3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine
Description
3-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted at the 4-position with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. The pyridazine core is further functionalized with a furan-2-yl group at the 6-position. This structural motif is characteristic of bioactive heterocyclic compounds, with pyridazine derivatives historically demonstrating anti-inotropic, anti-bacterial, and anti-viral activities .
Properties
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c17-14-4-6-16(25-14)26(22,23)21-9-7-20(8-10-21)15-5-3-12(18-19-15)13-2-1-11-24-13/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVUOYHSIFYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several pyridazine and piperazine derivatives, which are explored below with supporting
Key Comparative Insights
Sulfonyl Group Variations: The target compound’s 5-chlorothiophen-2-ylsulfonyl group distinguishes it from analogs like 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone , which features a dichlorophenylsulfonyl moiety.
Heterocyclic Substituents: The 6-furan-2-yl group in the target compound contrasts with the phenyl group in 5-(4-[(2,4-dichlorophenyl)sulfonyl]piperazino)-6-phenyl-3(2H)-pyridazinone . Furan rings, being oxygen-containing heterocycles, may improve solubility but reduce steric bulk compared to phenyl groups.
Biological Activity Trends: Compounds with chlorinated aromatic substituents (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) exhibit documented anti-bacterial and anti-viral activities , suggesting the target compound’s 5-chlorothiophene group could confer similar properties. Fluorophenyl-piperazine derivatives (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) demonstrate anti-platelet aggregation effects , highlighting the role of electron-withdrawing substituents in modulating bioactivity.
Synthetic Accessibility: The target compound’s synthesis likely parallels routes used for 3-chloro-6-substituted pyridazines (e.g., hydrolysis and sulfonylation steps in ethanol or acetone with K₂CO₃ as a base) .
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